molecular formula C21H23N3O3 B2665687 2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide CAS No. 2034619-41-3

2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B2665687
CAS No.: 2034619-41-3
M. Wt: 365.433
InChI Key: RKDPSZKJCUELHI-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridine ring: This can be achieved through various methods, including cyclization reactions.

    Introduction of the cyclopropylmethoxy group: This step often involves the use of cyclopropylmethanol and appropriate reagents to introduce the methoxy group.

    Formation of the pyrrolidinyl group: This can be synthesized through the reaction of suitable amines with ketones or aldehydes.

    Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Cyclopropylmethoxy)ethyl]phenol: Shares the cyclopropylmethoxy group but differs in other structural aspects.

    1-(4-(cyclopropylmethoxy)-2-methylphenyl)-2-methylpropan-1-ol: Another compound with a cyclopropylmethoxy group but different functional groups.

Uniqueness

2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide is unique due to its combination of functional groups and the specific arrangement of its molecular structure, which may confer distinct biological and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-2-6-18(7-3-14)24-12-17(11-20(24)25)23-21(26)16-8-9-22-19(10-16)27-13-15-4-5-15/h2-3,6-10,15,17H,4-5,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDPSZKJCUELHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=NC=C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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